Norfloxacin succinil

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

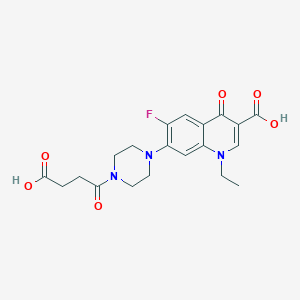

Norfloxacin Succinil is a derivative of Norfloxacin, a synthetic fluoroquinolone antibiotic. It is primarily used to treat bacterial infections, particularly those affecting the urinary tract, gynecological infections, and prostatitis . This compound is known for its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Norfloxacin involves the reaction of 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1H-quinoline-3-carboxylic acid with succinic anhydride under controlled conditions . The reaction typically requires a solvent such as toluene and a catalyst to facilitate the process. The resulting product is then purified through crystallization or other suitable methods.

Industrial Production Methods: Industrial production of Norfloxacin Succinil follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Norfloxacin Succinil undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, often involving hydrogenation.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the piperazine ring or the quinolone core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced Norfloxacin derivatives.

Substitution: Formation of substituted Norfloxacin compounds with various functional groups.

Scientific Research Applications

Norfloxacin Succinil has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying the behavior of fluoroquinolones under various chemical conditions.

Industry: Employed in the production of antibacterial coatings and materials.

Mechanism of Action

Norfloxacin Succinil exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, repair, and recombination in bacteria. By binding to these enzymes, this compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death .

Comparison with Similar Compounds

Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but broader spectrum of activity.

Levofloxacin: Known for its high bioavailability and effectiveness against respiratory infections.

Ofloxacin: Similar to Norfloxacin but with a slightly different chemical structure and spectrum of activity.

Uniqueness of Norfloxacin Succinil: this compound is unique due to its specific structural modifications, which enhance its solubility and bioavailability compared to other fluoroquinolones. This makes it particularly effective in treating urinary tract infections and other bacterial infections where high local concentrations of the drug are required .

Biological Activity

Norfloxacin succinil, a derivative of the fluoroquinolone antibiotic norfloxacin, exhibits significant biological activity primarily through its mechanism of action on bacterial DNA. This article provides an in-depth examination of its biological properties, mechanisms, and clinical implications based on diverse research findings.

This compound exerts its antibacterial effects by inhibiting two critical bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to these enzymes, this compound disrupts the supercoiling of bacterial DNA, which is crucial for cell division and survival, ultimately leading to bacterial cell death .

Antibacterial Spectrum

This compound has demonstrated in vitro activity against a broad spectrum of gram-positive and gram-negative bacteria. Its effectiveness is particularly noted against:

- Gram-negative bacteria : Such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

- Gram-positive bacteria : Including some strains of Staphylococcus aureus.

The compound's efficacy is enhanced by the presence of a fluorine atom at the 6 position and a piperazine moiety at the 7 position, which contribute to its potency against various pathogens .

1. Urinary Tract Infections (UTIs)

A multicenter randomized trial compared single-dose norfloxacin therapy with a three-day regimen in women with acute uncomplicated UTIs. Results indicated that the three-day treatment significantly improved clinical outcomes compared to single-dose therapy, particularly in cases involving organisms other than E. coli .

| Treatment Regimen | Cure Rate (3 Days) | Cure Rate (7 Days) |

|---|---|---|

| Single Dose | 78% | 78% |

| Three Days | 88% | 88% |

2. Long-term Therapy in Cirrhosis

A study involving patients with advanced cirrhosis evaluated the long-term effects of norfloxacin on survival rates. The findings suggested that while norfloxacin did not significantly reduce overall mortality after six months, it decreased the incidence of Gram-negative infections without increasing the risk of Clostridium difficile infections .

3. Prevention of Recurrent Cystitis

In a placebo-controlled trial, daily administration of norfloxacin significantly reduced the incidence of recurrent cystitis in women over one year compared to placebo .

Resistance Patterns

Resistance to norfloxacin is relatively rare but can occur due to spontaneous mutations. Common organisms that show increased resistance include Pseudomonas aeruginosa and Enterococcus spp. Continuous monitoring for resistance development is recommended during therapy .

Pharmacokinetics

This compound is rapidly absorbed when administered orally, achieving peak serum concentrations within 1-2 hours. The drug has a half-life ranging from 3 to 4 hours in healthy individuals, which may extend in patients with renal impairment .

Properties

CAS No. |

100587-52-8 |

|---|---|

Molecular Formula |

C20H22FN3O6 |

Molecular Weight |

419.4 g/mol |

IUPAC Name |

7-[4-(3-carboxypropanoyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C20H22FN3O6/c1-2-22-11-13(20(29)30)19(28)12-9-14(21)16(10-15(12)22)23-5-7-24(8-6-23)17(25)3-4-18(26)27/h9-11H,2-8H2,1H3,(H,26,27)(H,29,30) |

InChI Key |

ONOFKJOCWGUUAT-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)CCC(=O)O)F)C(=O)O |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)CCC(=O)O)F)C(=O)O |

Key on ui other cas no. |

100587-52-8 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.